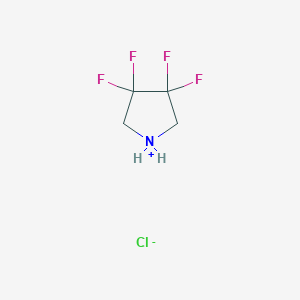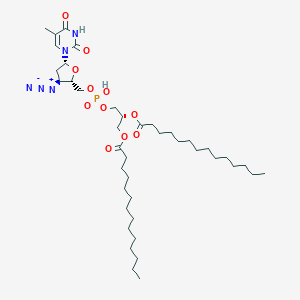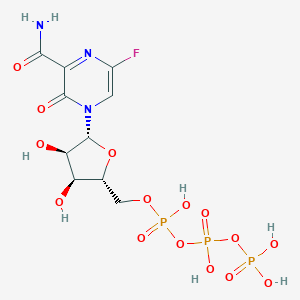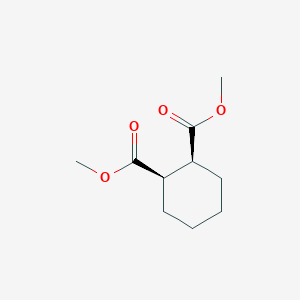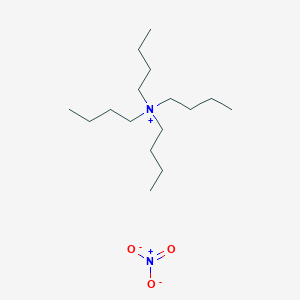
Tetrabutylammonium nitrate
Übersicht
Beschreibung
Tetrabutylammonium nitrate is an organic compound with the molecular formula C16H36N2O3. It is a quaternary ammonium salt composed of a tetrabutylammonium cation and a nitrate anion. This compound is known for its use in various chemical reactions and applications due to its unique properties .
Wirkmechanismus
Target of Action
Tetrabutylammonium nitrate is a quaternary ammonium cation It’s known that quaternary ammonium salts can interact with various biological targets, including proteins and cell membranes .
Mode of Action
For instance, they can act as phase transfer catalysts, facilitating the transport of a reactant from one phase to another . They can also interact with biological targets, potentially altering their function .
Biochemical Pathways
For example, they can influence nitrogen metabolism pathways .
Pharmacokinetics
It’s known that quaternary ammonium salts are generally lipophilic, which can influence their absorption and distribution .
Result of Action
It’s known that quaternary ammonium salts can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water or other hydrogen bond donors can greatly reduce the ability of quaternary ammonium salts to dissolve cellulose . Furthermore, temperature and other environmental conditions can influence the equilibrium temperatures of semi-clathrate hydrates formed with quaternary onium salts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutylammonium nitrate is typically synthesized from tetrabutylammonium bromide. The process involves passing tetrabutylammonium bromide through an Amberlite anionic exchange resin with potassium nitrate. The resulting filtrate is evaporated to dryness and recrystallized from benzene to yield pure this compound as a white crystalline solid .
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving ion exchange and recrystallization techniques to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabutylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Substitution: It is used in nucleophilic substitution reactions where the nitrate anion replaces other leaving groups.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like tert-butyl hydroperoxide.
Substitution: Typically requires solvents like acetonitrile and conditions that favor nucleophilic attack.
Nitration: Utilizes conditions that stabilize the nitronium ion, such as acidic environments.
Major Products:
Oxidation: Produces oxidized organic compounds.
Substitution: Results in the formation of nitrates from triflates.
Nitration: Yields nitro compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a supporting electrolyte in liquid ammonia and in the preparation of nitrates from triflates.
Medicine: While direct applications in medicine are limited, its derivatives and related compounds are explored for various pharmaceutical applications.
Industry: Applied in coatings, printing ink, rubber, glass, leather, and cosmetics.
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium iodide
- Tetrabutylammonium hexafluorophosphate
Comparison: Tetrabutylammonium nitrate is unique due to its nitrate anion, which imparts specific reactivity, particularly in nitration and oxidation reactions. Compared to its halide counterparts (fluoride, bromide, iodide), it is less commonly used as a phase transfer catalyst but more valuable in reactions requiring nitrate ions. Its hydroxide and hexafluorophosphate analogs are more commonly used in nonaqueous electrochemistry and acid-base reactions .
Eigenschaften
IUPAC Name |
tetrabutylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKENWFMZXSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8062076 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1941-27-1 | |
| Record name | Tetrabutylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabutylammonium nitrate?
A1: this compound is represented by the molecular formula (C4H9)4NNO3 and has a molecular weight of 301.47 g/mol.
Q2: How does this compound interact with metal ions like Cerium(IV)?
A2: this compound (TBAN) can act as a phase-transfer catalyst and extract metal ions like Cerium(IV) into organic solvents. This interaction involves the formation of a complex between TBAN and the metal ion, for example, (Bu4N)2Ce(NO3)6 in the case of Cerium(IV). [] This complex, often carrying a net neutral charge, is then more readily extracted into the organic phase. []
Q3: How does the structure of this compound influence its ability to extract anions into organic solvents?
A3: The bulky, hydrophobic tetrabutylammonium cation pairs with anions, forming species that are more soluble in organic solvents. This property is particularly valuable in extraction processes and phase-transfer catalysis. [, ] The specific anion distribution at the surface varies depending on the anion's identity, influencing the extraction efficiency. []
Q4: Does this compound hydrate in organic solvents, and if so, how?
A4: Yes, studies show that this compound can co-extract water into organic solvents. For instance, approximately 1/3 mole of water is co-extracted per mole of tetrabutylammonium perchlorate in various solvents. [] This hydration is attributed to the interaction of water molecules with the nitrate anion.
Q5: How does the presence of this compound impact the extraction of plutonium?
A5: Research indicates that the extraction of plutonium into organic solvents is significantly affected by the concentration of this compound and the properties of both the complexing agent and the organic diluent used. []
Q6: Can this compound be used to synthesize nitrate esters? If so, how does this process work?
A6: Yes, this compound can be utilized as a phase-transfer catalyst in the synthesis of nitrate esters. [] One method involves reacting an alkyl toluenesulfonate with sodium nitrate in the presence of a catalytic amount of this compound. [] The reaction is typically carried out in a biphasic system, with benzene and water as solvents, at elevated temperatures in a sealed tube. []
Q7: What role does this compound play in the formation of self-assembled nanoparticle films?
A7: this compound acts as a "promoter" in the self-assembly of silver nanoparticles at the interface between water and organic solvents like dichloromethane. [] This interaction leads to the formation of densely packed, reflective films with strong surface-enhanced Raman scattering (SERS) properties, beneficial for analytical applications. [, , ]
Q8: Can you explain the use of this compound in the context of liquid thermoelectrics?
A8: this compound dissolved in solvents like octanol forms nonaqueous electrolytes with remarkable thermoelectric properties. [, ] These electrolytes exhibit large Seebeck coefficients, making them promising for thermoelectric devices that can convert temperature differences into electrical energy. [, ]
Q9: How is this compound used in the spectrophotometric determination of cationic surfactants?
A9: this compound can be extracted into chloroform as ion pairs with cationic surfactants and Methyl Orange. This property is exploited for the spectrophotometric determination of cationic surfactants, allowing for their quantification in various samples. []
Q10: What is the significance of this compound in the study of ionic liquids and their applications?
A10: this compound serves as a model compound for studying the behavior of ionic liquids, particularly in the context of metal ion solvation and extraction. [, ] Its interactions with metal ions like uranyl(VI) in ionic liquids provide insights into the coordination chemistry and speciation of these metal complexes in such unique solvent environments. [, ]
Q11: Have there been computational studies on this compound, and if so, what insights have they provided?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the interactions of this compound with metal complexes, specifically Zn(II) complexes with diazacrown ligands. [] These calculations provided insights into the binding energies and geometries of the resulting complexes, correlating well with experimental X-ray diffraction data. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




